N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CB-17" and belongs to the class of thioacetamide derivatives. CB-17 has shown promising results in pre-clinical studies and is currently being investigated for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of CB-17 is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. CB-17 has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis in cancer cells. It also reduces the levels of pro-inflammatory cytokines and inhibits the expression of genes involved in inflammation. CB-17 has also been shown to reduce oxidative stress by increasing the levels of antioxidants in the body.
Biochemical and Physiological Effects:
CB-17 has been shown to have various biochemical and physiological effects in pre-clinical studies. It inhibits cancer cell growth, induces apoptosis in cancer cells, and reduces the levels of pro-inflammatory cytokines. CB-17 also reduces oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects. Additionally, CB-17 has been shown to have a low toxicity profile, indicating its potential use as a safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
CB-17 has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized in the laboratory. CB-17 has also shown promising results in pre-clinical studies, indicating its potential use as a therapeutic agent. However, there are some limitations to the use of CB-17 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, the efficacy of CB-17 may vary depending on the type of disease being treated, and more research is needed to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on CB-17. One potential area of research is the development of CB-17 as a therapeutic agent for cancer treatment. More research is needed to determine its efficacy in different types of cancer and to optimize its dosage and administration route. Another potential area of research is the development of CB-17 as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. CB-17 has shown promising neuroprotective effects in pre-clinical studies, and more research is needed to determine its potential use in the treatment of these disorders. Additionally, more research is needed to elucidate the mechanism of action of CB-17 and to develop analogs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of CB-17 involves the reaction of 2-chlorobenzylamine with 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through column chromatography to obtain pure CB-17.
Wissenschaftliche Forschungsanwendungen
CB-17 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In pre-clinical studies, CB-17 has shown promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells. It has also demonstrated anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Furthermore, CB-17 has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-10-13(7-20)17(22-11(2)16(10)19)24-9-15(23)21-8-12-5-3-4-6-14(12)18/h3-6H,8-9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKHIJOUNJZTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)NCC2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.